molecular formula C11H7BrF6OS2 B14062645 1-(2,5-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one

1-(2,5-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one

Cat. No.: B14062645
M. Wt: 413.2 g/mol
InChI Key: JNHKXQKIORQJIX-UHFFFAOYSA-N
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Description

1-(2,5-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one is a halogenated aromatic ketone featuring a bromine atom at the propan-2-one position and two trifluoromethylthio (-SCF₃) groups at the 2- and 5-positions of the phenyl ring. Such compounds are typically synthesized via Friedel-Crafts acylation or halogenation reactions, with applications in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.

Properties

Molecular Formula

C11H7BrF6OS2

Molecular Weight

413.2 g/mol

IUPAC Name

1-[2,5-bis(trifluoromethylsulfanyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C11H7BrF6OS2/c1-5(19)9(12)7-4-6(20-10(13,14)15)2-3-8(7)21-11(16,17)18/h2-4,9H,1H3

InChI Key

JNHKXQKIORQJIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)SC(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under mild conditions using reagents such as trifluoromethylthiolating agents and radical initiators.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, which are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

1-(2,5-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can form strong interactions with various biological molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges : Introducing -SCF₃ groups requires specialized reagents (e.g., AgSCF₃), unlike the more straightforward synthesis of -OCF₃ analogs.
  • Toxicity Concerns: Brominated ketones may exhibit higher toxicity compared to non-halogenated analogs, though specific data for the target compound is lacking.
  • Data Gaps : Experimental data for the target compound is scarce; predictions rely on structural analogs and computational models.

Biological Activity

1-(2,5-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. The presence of trifluoromethylthio groups enhances its lipophilicity, which may facilitate interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula: C11H7BrF6OS2
  • Molecular Weight: 413.20 g/mol
  • CAS Number: 1806530-51-7

The compound features a brominated propanone structure attached to a phenyl ring with two trifluoromethylthio substituents. These modifications significantly influence its chemical reactivity and biological activity.

The biological activity of 1-(2,5-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethylthio groups enhance the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. This property is crucial for modulating enzyme activities and receptor functions, making it a candidate for further drug development.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed significant inhibition of cell viability in the RKO cell line, with IC50 values indicating potent activity.

Cell Line IC50 (µM) Effectiveness
RKO60.70High
PC-349.79Very High
HeLa78.72Moderate

These results suggest that 1-(2,5-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one could be a promising candidate for anticancer therapy.

Antidiabetic Potential

The compound has also been explored for its anti-diabetic properties. In preliminary studies, it demonstrated the ability to modulate glucose uptake in muscle cells, suggesting potential applications in diabetes management.

Case Studies

Study 1: Cytotoxicity Against Cancer Cells
In a study evaluating the cytotoxic effects of various derivatives on human cancer cell lines (RKO, A-549, MCF-7), it was found that derivatives similar to 1-(2,5-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one exhibited significant cytotoxicity with IC50 values ranging from 49.79 µM to 113.70 µM across different lines .

Study 2: Leishmanicidal Activity
Another investigation assessed the leishmanicidal activity of related compounds against Leishmania mexicana. The results indicated that several derivatives had IC50 values below 1 µM, highlighting their potential as effective treatments for leishmaniasis .

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